2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane CAS 31899-53-3 properties
2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane CAS 31899-53-3 properties
This technical guide details the properties, synthesis, and applications of 2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane (CAS 31899-53-3), a specialized organoboron intermediate derived from n-butylboronic acid and hydrobenzoin.
CAS: 31899-53-3 | Formula: C₁₈H₂₁BO₂ | Class: Cyclic Boronic Ester
Executive Summary
2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane represents a class of robust cyclic boronic esters used primarily as stable surrogates for n-butylboronic acid. Unlike the widely used pinacol esters (Bpin), the hydrobenzoin-derived backbone of this compound imparts unique steric and electronic properties, influencing both hydrolytic stability and reactivity in cross-coupling protocols.
This compound is critical in workflows requiring the protection of the alkylboron moiety against protodeboronation or oxidation during multi-step synthesis. Depending on the stereochemistry of the hydrobenzoin backbone (meso, R,R, or S,S), it can serve as either an achiral building block or a chiral auxiliary in asymmetric synthesis.
Chemical Identity & Physicochemical Properties[1]
The compound is formed by the condensation of n-butylboronic acid with 1,2-diphenyl-1,2-ethanediol (hydrobenzoin). The rigidity of the five-membered dioxaborolane ring, reinforced by the bulky phenyl substituents, enhances the Lewis acidity of the boron center compared to acyclic esters, while simultaneously providing steric shielding.
Table 1: Physicochemical Constants
| Property | Value / Description |
| CAS Number | 31899-53-3 |
| IUPAC Name | 2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane |
| Molecular Formula | C₁₈H₂₁BO₂ |
| Molecular Weight | 280.17 g/mol |
| Appearance | White to off-white crystalline solid or viscous oil (stereoisomer dependent) |
| Solubility | Soluble in CH₂Cl₂, THF, Toluene, Et₂O; Insoluble in water |
| Hydrolytic Stability | Moderate; kinetically more stable than acyclic esters but hydrolyzes in aqueous acid/base |
| Boron Geometry | Trigonal planar (sp² hybridized) |
Synthesis & Manufacturing Protocol
The synthesis follows a thermodynamic condensation pathway driven by the removal of water. The choice of the hydrobenzoin isomer (meso vs. chiral) dictates the stereochemistry of the final ester.
Experimental Workflow
Reagents:
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n-Butylboronic acid (1.0 equiv)
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Hydrobenzoin (1.0 equiv) [Meso-form is standard for CAS 31899-53-3 unless specified]
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Solvent: Toluene or Dichloromethane (DCM)
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Drying Agent: Anhydrous MgSO₄ or Molecular Sieves (3Å)
Protocol:
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Dissolution: Charge a flame-dried round-bottom flask with n-butylboronic acid and hydrobenzoin in Toluene (0.5 M concentration).
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Condensation: Heat the mixture to reflux using a Dean-Stark trap to azeotropically remove water. Alternatively, for small scales, stir in DCM at room temperature with activated molecular sieves for 12–24 hours.
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Filtration: Filter off the drying agent/sieves under an inert atmosphere (Argon/Nitrogen).
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Isolation: Concentrate the filtrate in vacuo.
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Purification: Recrystallize from minimal hot hexane or ethanol if solid; otherwise, use as a crude oil if purity >95% by NMR.
Mechanistic Visualization: Condensation Pathway
The following diagram illustrates the condensation mechanism and the equilibrium driving force.
Figure 1: Condensation pathway for the synthesis of dioxaborolanes. Removal of water shifts equilibrium to the product.
Mechanistic Applications
Stability & Protection of Alkylboron Species
Unlike arylboronic acids, alkylboronic acids (like butylboronic acid) are susceptible to oxidation and dehydration (forming boroxines). The 4,5-diphenyl-1,3,2-dioxaborolane scaffold serves as a "mask," stabilizing the C(sp³)-B bond.
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Steric Shielding: The phenyl rings at positions 4 and 5 create a steric environment that retards the approach of nucleophiles (like water or peroxides) to the boron center, enhancing shelf-life.
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Controlled Release: The ester can be cleaved under specific acidic conditions (e.g., transesterification with phenylboronic acid or hydrolysis with aqueous HCl) to regenerate the free acid for reaction.
Suzuki-Miyaura Cross-Coupling
While B-alkyl Suzuki couplings are historically challenging due to slow transmetallation and competing
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Role: The dioxaborolane acts as the transmetallating agent.
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Activation: The addition of a base (e.g., KOtBu, Cs₂CO₃) forms a boronate "ate" complex, which is the active species that transfers the butyl group to the Palladium catalyst.
Chiral Auxiliary (Stereochemical Context)
If derived from enantiopure (R,R) or (S,S)-hydrobenzoin, this compound acts as a chiral reagent.
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Asymmetric Induction: In reactions such as homologation or addition to aldehydes, the chiral backbone differentiates the faces of the boron center, directing the stereochemical outcome.
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Note on CAS: While CAS 31899-53-3 often refers to the meso/racemic form, the chemical behavior described here applies to the structural class.
Experimental Workflow: Suzuki Coupling Application
Reaction: Coupling of 2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane with Aryl Bromide.
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Setup: In a glovebox, combine Aryl Bromide (1.0 equiv), Borolane (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and K₃PO₄ (3.0 equiv).
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Solvent: Add degassed THF/Water (10:1).
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Reaction: Seal and heat to 60°C for 12 hours.
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Workup: Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.
Mechanistic Visualization: Catalytic Cycle
Figure 2: Simplified Suzuki-Miyaura cycle utilizing the borolane ester. The base activates the borolane for the critical transmetallation step.
Handling & Safety Information
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Hazard Identification: Generally considered an irritant (Skin Irrit. 2, Eye Irrit. 2A).
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Storage: Store in a cool, dry place under an inert atmosphere (Argon) to prevent slow hydrolysis by atmospheric moisture.
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Spill Response: Absorb with inert material (sand/vermiculite). Do not flush into surface water.
References
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Organic Syntheses. "Preparation of Boronic Esters from Boronic Acids and Diols." Org.[1][2][3] Synth.1998 , 75, 129. Link
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Matteson, D. S. "Stereodirected Synthesis with Organoboranes." Springer Berlin Heidelberg, 1995 . Link
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PubChem Compound Summary. "2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane (CAS 31899-53-3)."[4][5] National Center for Biotechnology Information. Link
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Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chem. Soc. Rev.2014 , 43, 412. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 4. 804565-69-3|(4R,5R)-2-((E)-But-2-en-1-yl)-4,5-diphenyl-1,3,2-dioxaborolane|BLD Pharm [bldpharm.com]
- 5. 329685-40-7|4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane|BLD Pharm [bldpharm.com]
Figure 1: Chemical Structure of 2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane
